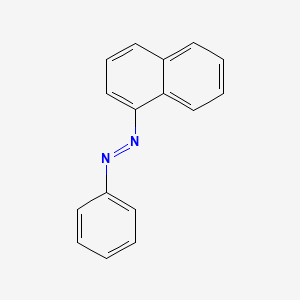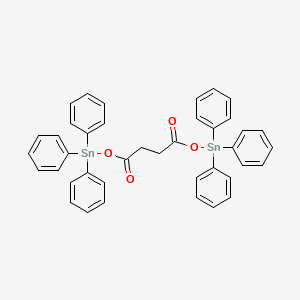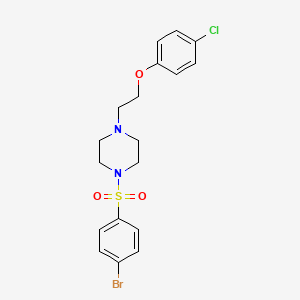
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indolin-2-one core with a hydrazono group attached to the 3-position and a 2-chlorobenzylidene moiety.
Preparation Methods
The synthesis of 3-((2-Chlorobenzylidene)hydrazono)indolin-2-one typically involves the condensation reaction between 2-chlorobenzaldehyde and isatin hydrazone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other bioactive molecules.
Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzylidene)hydrazono)indolin-2-one involves its interaction with various molecular targets. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells. Additionally, the compound can interact with receptor tyrosine kinases (RTKs), such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), further contributing to its anticancer effects .
Comparison with Similar Compounds
3-((2-Chlorobenzylidene)hydrazono)indolin-2-one can be compared with other similar compounds, such as:
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound also exhibits significant biological activity and has been studied for its antiviral properties.
3-(5-chloro-2-oxoindolin-3-ylideneamino)-2-arylthiazolidin-4-ones: These compounds have shown substantial antimicrobial activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
86710-18-1 |
|---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
(3Z)-3-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-7-3-1-5-10(12)9-17-19-14-11-6-2-4-8-13(11)18-15(14)20/h1-9H,(H,18,19,20)/b17-9+ |
InChI Key |
XVFKTKNVDOPQLA-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)



![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)


![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)

